Ethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a 2-phenyl group at position 2, an ethyl carboxylate at position 3, and a methoxy-substituted furan-2-ylmethoxy group at position 4. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibition or antimicrobial agents .
Properties
IUPAC Name |
ethyl 5-[(5-methoxycarbonylfuran-2-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7/c1-3-28-24(26)21-18-13-16(29-14-17-10-12-20(30-17)23(25)27-2)9-11-19(18)31-22(21)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHZSXPTTIHLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole derivatives, such as this one, have been found to play a significant role in cell biology. They are often used as biologically active compounds for the treatment of various disorders in the human body.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that these compounds may affect a wide range of biochemical pathways.
Biological Activity
Chemical Structure and Properties
Ethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic molecule that belongs to the benzofuran class. Its structure features multiple functional groups, including a furan moiety and a benzofuran core, which are known for their diverse biological activities.
Biological Activity
1. Antioxidant Properties
Compounds with similar structures often exhibit significant antioxidant activity. The presence of furan and benzofuran rings contributes to their ability to scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Activity
Benzofuran derivatives have been studied for their antimicrobial properties. Research indicates that such compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
3. Anti-inflammatory Effects
Certain benzofuran derivatives demonstrate anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions like arthritis and other inflammatory diseases.
4. Anticancer Potential
Studies on structurally related compounds have shown promise in anticancer applications. These compounds can induce apoptosis in cancer cells, inhibit tumor growth, and interfere with various signaling pathways involved in cancer progression.
Case Studies
Case Study 1: Antioxidant Activity
A study investigated the antioxidant effects of benzofuran derivatives in vitro. The results indicated that these compounds significantly reduced oxidative stress markers in human cell lines, suggesting their potential use as dietary supplements or therapeutic agents against oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
Research on a series of benzofuran derivatives revealed that some exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting their potential as alternative antimicrobial agents.
Research Findings
Comparison with Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 is critical for modulating properties. Key analogs include:
Key Observations :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
